![molecular formula C16H10N2O5 B4287042 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole](/img/structure/B4287042.png)
3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole
Overview
Description
3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole, also known as BDO, is a heterocyclic compound that has attracted the attention of many researchers due to its unique structure and potential applications in various fields. BDO is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone.
Mechanism of Action
The mechanism of action of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to act as a DNA intercalator, which can lead to DNA damage and cell death. 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth. 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis. Additionally, 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole in lab experiments is its unique structure, which can lead to the synthesis of other compounds with potential biological activities. However, one limitation of using 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are many potential future directions for the research and development of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole. One direction is the synthesis of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole derivatives with improved solubility and biological activity. Another direction is the investigation of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole in combination with other compounds for potential synergistic effects. Additionally, the development of new methods for the detection and quantification of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole in biological samples could lead to a better understanding of its pharmacokinetics and pharmacodynamics. Overall, the unique structure and potential biological activities of 3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole make it a promising compound for future research and development.
Scientific Research Applications
3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has shown potential in various scientific research applications, including its use as a fluorescent probe for the detection of nitroaromatic compounds, its use as a photosensitizer for photodynamic therapy, and its use as a building block for the synthesis of other compounds with potential biological activities.
properties
IUPAC Name |
3,5-bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c1-3-11-13(21-7-19-11)5-9(1)15-17-16(23-18-15)10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEFUUSMPSSAFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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